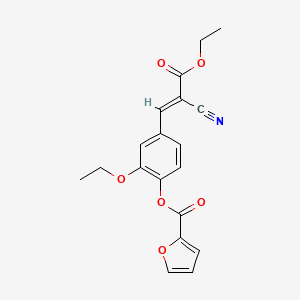![molecular formula C19H16BrN3O4S B3478267 2-(4-bromophenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3478267.png)
2-(4-bromophenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as PBA and is known for its potential applications in the field of medicine. In
Wirkmechanismus
The mechanism of action of PBA is complex and involves multiple pathways. PBA has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. PBA has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Furthermore, PBA has been shown to inhibit the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
PBA has been shown to have several biochemical and physiological effects. PBA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. PBA has also been shown to inhibit the expression of COX-2, which is involved in the regulation of inflammation. Furthermore, PBA has been shown to induce the expression of p53, which is involved in the regulation of cell cycle and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
PBA has several advantages for lab experiments. PBA is easy to synthesize and has high purity and yield. Furthermore, PBA has low toxicity and can be used at high concentrations. However, PBA has some limitations for lab experiments. PBA is unstable in aqueous solutions and requires the use of organic solvents. Furthermore, PBA has low solubility in water, which can limit its applications in some experiments.
Zukünftige Richtungen
There are several future directions for the study of PBA. One future direction is to explore the potential applications of PBA in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another future direction is to explore the potential applications of PBA in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Furthermore, future studies can focus on the optimization of the synthesis method of PBA to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
PBA has been extensively studied for its potential applications in the field of medicine. PBA has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. PBA has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, PBA has been shown to have potential applications in the treatment of diabetes and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O4S/c20-14-4-8-16(9-5-14)27-13-19(24)22-15-6-10-17(11-7-15)28(25,26)23-18-3-1-2-12-21-18/h1-12H,13H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVMKAPUBIVTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2,4-dichlorobenzoate](/img/structure/B3478187.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3,4,5-triethoxybenzoate](/img/structure/B3478196.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B3478205.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 1-benzofuran-2-carboxylate](/img/structure/B3478207.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (4-bromophenoxy)acetate](/img/structure/B3478210.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (4-propylphenoxy)acetate](/img/structure/B3478216.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (3,4-dimethylphenoxy)acetate](/img/structure/B3478218.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (3-bromophenoxy)acetate](/img/structure/B3478221.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B3478235.png)

![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B3478247.png)
![2,2-diphenyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3478249.png)
![3-methoxy-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3478255.png)
![3-bromo-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3478260.png)
